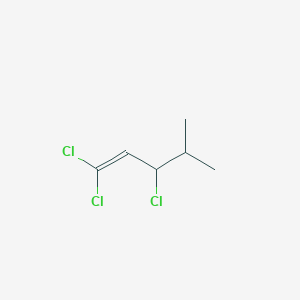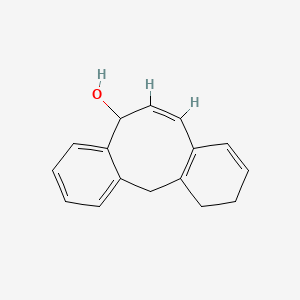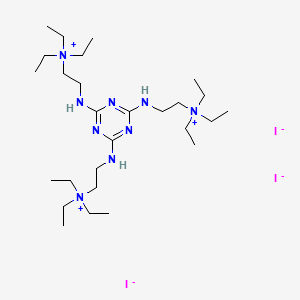
s-Triazine, 2,4,6-tris(2'-(triethylammonio)ethylamino)-, triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide: is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes three triethylammonioethylamino groups and three iodide ions. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide typically involves the reaction of cyanuric chloride with triethylamine and ethylenediamine. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with triethylamine to form an intermediate.
Step 2: The intermediate is then reacted with ethylenediamine to form the desired triazine derivative.
Step 3: The final product is purified and crystallized to obtain s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products:
Oxidation Products: Various oxidized triazine derivatives.
Reduction Products: Reduced triazine derivatives with altered functional groups.
Substitution Products: Triazine compounds with different anions or functional groups replacing the iodide ions.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis and catalysis.
- Employed in the preparation of coordination complexes.
Biology:
- Investigated for its potential use in biochemical assays and as a molecular probe.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(2-pyridyl)-s-triazine: Used in spectrophotometric analysis and coordination chemistry.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Employed in organic synthesis and as a reagent.
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Utilized in materials science and as a precursor for advanced materials.
Uniqueness: s-Triazine, 2,4,6-tris(2’-(triethylammonio)ethylamino)-, triiodide is unique due to its triethylammonioethylamino groups and iodide ions, which confer distinct chemical properties and reactivity. This makes it suitable for specific applications where other triazine derivatives may not be as effective.
Propriétés
Numéro CAS |
64059-54-7 |
|---|---|
Formule moléculaire |
C27H60I3N9 |
Poids moléculaire |
891.5 g/mol |
Nom IUPAC |
2-[[4,6-bis[2-(triethylazaniumyl)ethylamino]-1,3,5-triazin-2-yl]amino]ethyl-triethylazanium;triiodide |
InChI |
InChI=1S/C27H60N9.3HI/c1-10-34(11-2,12-3)22-19-28-25-31-26(29-20-23-35(13-4,14-5)15-6)33-27(32-25)30-21-24-36(16-7,17-8)18-9;;;/h10-24H2,1-9H3,(H3,28,29,30,31,32,33);3*1H/q+3;;;/p-3 |
Clé InChI |
WVDLNURIVZKOKA-UHFFFAOYSA-K |
SMILES canonique |
CC[N+](CC)(CC)CCNC1=NC(=NC(=N1)NCC[N+](CC)(CC)CC)NCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


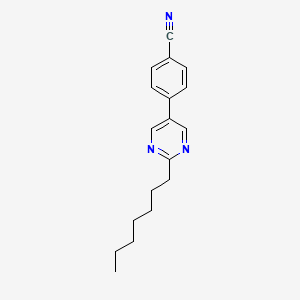
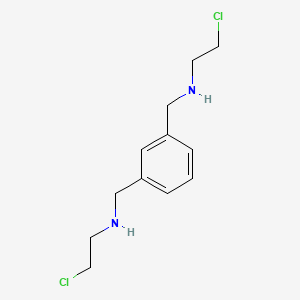
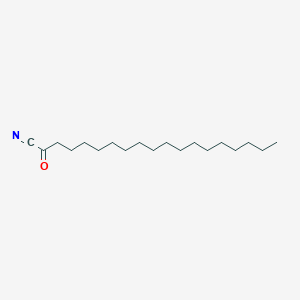
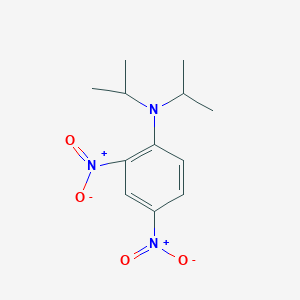
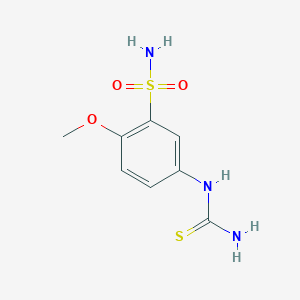
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)


![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
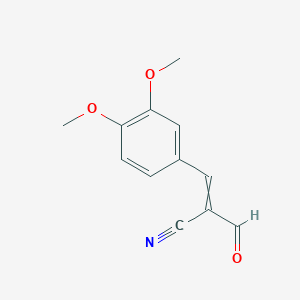
![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
